molecular formula C₂₂H₁₄D₅BrF₂N₂O₃ B1153748 PH-797804-d5

PH-797804-d5

Cat. No.: B1153748
M. Wt: 482.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of p38 MAPK Isoforms (p38α, p38β, p38γ, p38δ) in Cellular Processes

The p38 MAPK family consists of four distinct isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12 or ERK6), and p38δ (MAPK13 or SAPK4). wikipedia.orgcellsignal.com These isoforms share significant sequence homology but have different expression patterns and substrate specificities, suggesting distinct physiological roles. nih.govnih.govtandfonline.com

p38α and p38β: These two isoforms share about 75% amino acid identity and are ubiquitously expressed in most tissues. nih.govpnas.org p38α is the most extensively studied isoform and is considered a key player in inflammatory signaling. tandfonline.com Both p38α and p38β are involved in cellular responses to stress and cytokines. nih.gov

p38γ and p38δ: This subgroup of isoforms has approximately 61-62% sequence identity with p38α. nih.gov Their expression is more tissue-specific; for instance, p38γ is highly expressed in skeletal muscle, while p38δ is found in tissues like the lungs, pancreas, and endocrine glands. nih.govpnas.org

While all four isoforms are activated by cellular stress and inflammatory cytokines, their individual contributions to cellular processes can vary. nih.gov For example, studies have shown that p38α and p38γ are expressed throughout erythroid differentiation, but p38δ is only active during the final stages. pnas.org The differential expression and activation of these isoforms allow for a nuanced regulation of cellular responses to external stimuli.

Rationale for p38 MAPK Inhibition in Biological Research

The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines, which are implicated in a wide range of diseases. nih.gov The inhibition of p38 MAPK, particularly the p38α isoform, has been a major focus of research to understand and potentially modulate inflammatory processes. capes.gov.br By blocking this pathway, researchers can investigate the specific roles of p38 MAPK in cellular functions and disease models. nih.gov The use of selective inhibitors allows for the dissection of the complex signaling networks involved in inflammation, cell cycle control, and apoptosis. nih.gov Furthermore, inhibiting p38 MAPK has been shown to be effective in preclinical models of inflammatory conditions, providing a strong rationale for its investigation as a therapeutic strategy. nih.gov

Historical Context of p38 MAPK Inhibitor Development

The discovery of p38 MAPK inhibitors is closely linked to the search for compounds that could suppress the production of inflammatory cytokines. researchgate.net In the mid-1990s, a class of pyridinyl imidazole (B134444) compounds was identified that could inhibit the synthesis of inflammatory cytokines. researchgate.net Subsequent research revealed that the target of these compounds was the p38α MAP kinase. researchgate.net This discovery spurred intensive efforts to develop more potent and selective inhibitors of p38 MAPK. capes.gov.br Early inhibitors, while effective in preclinical studies, were often limited by a lack of selectivity and off-target effects. nih.gov Over the years, medicinal chemistry efforts have led to the development of structurally diverse and more specific p38 MAPK inhibitors, which have been invaluable tools for both basic research and clinical investigation. wikipedia.orgresearchgate.net

Classification of p38 MAPK Inhibitors

p38 MAPK inhibitors can be broadly classified based on their mechanism of action and chemical structure. A primary classification distinguishes between ATP-competitive and non-ATP-competitive inhibitors.

Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase.

Type II Inhibitors: These inhibitors also bind to the ATP pocket but in the inactive conformation of the kinase.

Type III Inhibitors: These are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket.

Type IV Inhibitors: This class of inhibitors is substrate-directed.

The pyridinyl imidazole class of drugs was among the first to be developed and primarily inhibits the p38α and p38β isoforms. nih.gov PH-797804 belongs to the diarylpyridinone class of inhibitors and is known to be an ATP-competitive inhibitor. nih.govebi.ac.uk

Significance of PH-797804 as a Research Tool in p38 MAPK Studies

PH-797804 is a potent and highly selective inhibitor of the p38α and p38β MAP kinases. medchemexpress.comtocris.com Its significance as a research tool stems from its exceptional selectivity, which allows for precise investigation of the roles of p38α and p38β in various biological processes without the confounding effects of inhibiting other kinases. nih.govacs.org

Molecular modeling and experimental data have shown that PH-797804 is the more potent of two atropisomers, which are stereoisomers that are stable enough to be separated due to hindered rotation around a single bond. jscimedcentral.com This high potency and selectivity are attributed to a unique binding mode within the p38α kinase active site. nih.govacs.org Specifically, it forms bidentate hydrogen bonds with the kinase hinge region, a feature that is rare among the broader human kinome, thus contributing to its high specificity. nih.govacs.org

In research settings, PH-797804 has been used to demonstrate the anti-inflammatory effects of p38 MAPK inhibition. wikipedia.org It effectively blocks the production of pro-inflammatory cytokines, such as TNF-α, in cellular assays. medchemexpress.comselleckchem.com Furthermore, it has shown efficacy in animal models of chronic inflammatory diseases. ebi.ac.ukselleckchem.com This makes PH-797804 an invaluable tool for elucidating the downstream consequences of p38 MAPK signaling in both healthy and diseased states. While it has been investigated in clinical trials, it remains widely used in research to explore the therapeutic potential of targeting the p38 MAPK pathway. wikipedia.org

Research Findings on PH-797804

Table 1: Biochemical and Cellular Activity of PH-797804

ParameterValueCell/Enzyme SystemReference
IC50 (p38α) 26 nMCell-free assay medchemexpress.comselleckchem.com
IC50 (p38β) 102 nMCell-free assay medchemexpress.comtocris.com
Ki (p38α) 5.8 nMHuman p38α MAP kinase ebi.ac.ukmedchemexpress.com
Ki (p38β) 40 nM medchemexpress.com
IC50 (LPS-induced TNF-α production) 5.9 nMU937 human monocytic cells medchemexpress.comselleckchem.com
IC50 (p38 kinase activity) 1.1 nMU937 human monocytic cells selleckchem.com
IC50 (osteoclast formation) 3 nMPrimary rat bone marrow cells medchemexpress.comselleckchem.com

Table 2: Selectivity Profile of PH-797804

Kinase/PathwayInhibitionConcentrationReference
JNK2 No inhibition medchemexpress.comselleckchem.com
JNK pathway (c-Jun phosphorylation) No inhibitionUp to 1 µM medchemexpress.comselleckchem.com
ERK pathway (ERK phosphorylation) No inhibitionUp to 1 µM medchemexpress.comselleckchem.com
Other Kinases (panel of >70) >100-fold selectivity for p38α/β tocris.com
Kinase Panel (>100 kinases) No significant off-target activity jscimedcentral.com

Compound Names Mentioned

Properties

Molecular Formula

C₂₂H₁₄D₅BrF₂N₂O₃

Molecular Weight

482.33

Synonyms

3-(4-(2,4-Difluorobenzyloxy)-3-bromo-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide-d5; _x000B_(aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamde-d5; 

Origin of Product

United States

Molecular Target Characterization and Inhibitor Selectivity of Ph 797804

Identification of p38α and p38β as Primary Molecular Targets of PH-797804

PH-797804 has been identified as a potent inhibitor of the α and β isoforms of p38 MAP kinase. The p selleckchem.commedchemexpress.com38 MAP kinase family, which includes p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), plays a crucial role in cellular responses to stress and inflammation. PH-79 nih.govnih.gov7804 is the more potent atropisomer (aS) derived from a racemic mixture. This acs.orgnih.govcapes.gov.brspecific spatial arrangement is crucial for its high-affinity binding. Studi jscimedcentral.comes have confirmed that the aS isomer is significantly more active than its aR counterpart.

ebi.ac.uk

The primary targets of PH-797804 are p38α and, to a lesser extent, p38β. The u medchemexpress.comnih.govbiquitous expression of p38α and p38β in many tissues makes them key targets for anti-inflammatory therapies. PH-79 nih.gov7804 demonstrates greater selectivity for the α isoform over the β isoform.

selleckchem.commedchemexpress.com

ATP-Competitive Inhibition Mechanism

PH-797804 functions as an ATP-competitive inhibitor. This nih.govebi.ac.ukmeans it binds to the ATP-binding site of the p38 kinase, directly competing with the enzyme's natural substrate, ATP. This nih.govmode of action is characteristic of many kinase inhibitors and effectively blocks the phosphorylation cascade that p38 mediates. The i nih.govebi.ac.uknhibition is also described as readily reversible.

ebi.ac.uk

Binding Kinetics and Potency Profiling in Cell-Free Assays

In cell-free enzymatic assays, PH-797804 demonstrates high potency against its primary target. The inhibitory concentration (IC50) and binding affinity (Ki) values highlight its effectiveness.

The potency of PH-797804 has been quantified in various studies:

  • It inhibits the alpha isoform of human p38 MAP kinase with a Ki of 5.8 nM.
  • ebi.ac.uk

  • Cell-free assays show an IC50 of 26 nM for p38α.
  • selleckchem.commedchemexpress.com

  • For p38β, the IC50 value is 102 nM, indicating a four-fold greater selectivity for p38α.
  • selleckchem.commedchemexpress.comnih.gov

    These values underscore the compound's potent and selective inhibition of the p38α kinase at the biochemical level.

    Inhibitory Potency of PH-797804 in Cell-Free Assays

    ebi.ac.ukselleckchem.commedchemexpress.commedchemexpress.comnih.gov
    TargetAssay TypeValueReference
    p38αKi5.8 nM
    p38αIC5026 nM
    p38βIC50102 nM

    Kinome-Wide Selectivity Analysis of PH-797804

    A crucial aspect of a kinase inhibitor's profile is its selectivity across the entire human kinome. PH-797804 has demonstrated exceptionally high specificity in broad kinase screening panels. This acs.orgnih.govebi.ac.ukhigh selectivity is a key attribute, as off-target kinase inhibition can lead to unwanted side effects. Reports indicate a selectivity ratio of over 500-fold against other kinases.

    acs.orgnih.govebi.ac.uk

    Differentiation from Other Kinases (e.g., JNK, ERK)

    PH-797804 shows remarkable selectivity against other closely related MAP kinases, such as JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase). In ce acs.orgnih.govllular assays using the human monocytic U937 cell line, PH-797804 did not inhibit the JNK pathway (measured by c-Jun phosphorylation) or the ERK pathway (measured by ERK phosphorylation) at concentrations up to 1 μM. This selleckchem.comindicates a high degree of specificity for the p38 signaling cascade.

    Evaluation Against Non-Kinase Targets

    While extensive data on non-kinase targets is not as prevalent in the provided context, the high selectivity observed in kinome-wide screens suggests a low probability of significant off-target effects on other protein families. The f acs.orgnih.govcapes.gov.brocus of its design and evaluation has been on its kinase inhibition profile.

    nih.govmedchemexpress.com

    Structural Basis of PH-797804 Selectivity

    The exceptional selectivity of PH-797804 is rooted in its unique structural interactions with the p38α kinase. Struc acs.orgnih.govtural bioinformatics has identified two key elements that govern this selectivity, which are encoded by the TXXXG sequence motif on the kinase hinge region of p38α.

    acs.orgnih.gov

    The first element is the threonine residue at position 106 (Thr106), which acts as a "gatekeeper" to a buried hydrophobic pocket. This acs.orgnih.govpocket accommodates the 2,4-difluorophenyl group of PH-797804. The s acs.orgnih.govize and nature of this gatekeeper residue are critical for inhibitor binding and vary across different kinases.

    The second and more distinctive element involves the formation of bidentate hydrogen bonds between the pyridinone moiety of PH-797804 and the kinase hinge. This acs.orgnih.govinteraction necessitates a 180° rotation of the peptide bond between Met109 and Gly110. This acs.orgnih.gov"peptide flip" is possible in p38α due to the conformational flexibility of the glycine (B1666218) residue (Gly110). A kin acs.orgnih.govome-wide analysis reveals that this specific combination of a flexible glycine residue and the preceding methionine in the gatekeeper region is rare among human kinases, thus forming the structural basis for the high selectivity of PH-797804.

    acs.orgresearchgate.net

    Analysis of PH-797804-Target Protein Complex Structures

    The remarkable selectivity of PH-797804 is rooted in its unique binding mode to the p38α MAP kinase. acs.org Structural analyses, including molecular modeling and X-ray crystallography, have revealed the precise interactions between the inhibitor and the enzyme. nih.govacs.orgresearchgate.net PH-797804 is a diarylpyridinone compound that exists as two stable atropisomers, designated aS and aR, due to restricted rotation around the bond connecting the pyridinone and N-phenyl rings. nih.gov Molecular modeling predicted that the aS isomer binds more favorably to p38α, a finding that was later confirmed experimentally. nih.gov The aS isomer, which is over 100-fold more potent than the aR isomer, is the active component referred to as PH-797804. nih.govebi.ac.uk

    The inhibitor binds in the ATP-binding pocket of the p38α kinase. ebi.ac.uknih.gov Key to its potent inhibition is the formation of a bidentate hydrogen bond between the pyridinone moiety of PH-797804 and the kinase hinge region. acs.org This interaction involves the backbone amide of Met109 and the carbonyl oxygen of Gly110. acs.orgnih.gov

    Inhibitor Potency and Selectivity

    TargetIC50 / KiSelectivity vs. Other Kinases
    p38α MAP Kinase IC50: 26 nM, Ki: 5.8 nM ebi.ac.ukmedchemexpress.comOver 500-fold selective against a large panel of other kinases. acs.orgebi.ac.uk
    p38β MAP Kinase Ki: 40 nM medchemexpress.com4-fold more selective for p38α over p38β. acs.org
    JNK2 Not inhibited medchemexpress.comHighly selective.
    ERK2 Not inhibited medchemexpress.comHighly selective.

    Role of Specific Residues in Binding (e.g., Thr106 Gatekeeper)

    The high selectivity of PH-797804 for p38α over other kinases is largely dictated by the presence of a specific "gatekeeper" residue within the ATP-binding pocket. acs.org In p38α, this residue is threonine at position 106 (Thr106). acs.orgnih.gov This relatively small amino acid allows access to a buried hydrophobic pocket within the kinase. acs.org The 2,4-difluorophenyl group of PH-797804 fits snugly into this pocket, forming favorable hydrophobic interactions. acs.org

    In many other kinases, the gatekeeper residue is a larger amino acid, such as methionine or phenylalanine. The bulkier side chains of these residues would sterically clash with the difluorophenyl moiety of PH-797804, preventing its effective binding. acs.org This "gatekeeper" mechanism is a critical determinant of the inhibitor's specificity.

    Conformational Changes Induced by PH-797804 Binding (e.g., Peptide Bond Rotation)

    A significant and unusual conformational change occurs in the p38α kinase upon binding of PH-797804. acs.org In order to form the crucial bidentate hydrogen bond with the inhibitor, the peptide bond between methionine 109 (Met109) and glycine 110 (Gly110) in the kinase's hinge region undergoes a 180° rotation. acs.org

    This "peptide flip" is a rare event among protein kinases and is facilitated by the conformational flexibility of the glycine residue at position 110. acs.org The presence of glycine in the TXXXG sequence motif of the p38α hinge is a key enabler of this induced fit. acs.org This requirement for a specific peptide bond rotation adds another layer of selectivity for PH-797804, as kinases lacking this conformational plasticity would not be able to bind the inhibitor as effectively. acs.org This induced fit mechanism, where the protein adapts its conformation to accommodate the ligand, highlights the dynamic nature of the inhibitor-target interaction.

    Synthetic Methodologies and Structure Activity Relationships of Ph 797804 and Analogues

    Chemical Synthesis Pathways for N-Aryl Pyridinone Class of p38 MAPK Inhibitors

    The synthesis of the N-aryl pyridinone class of p38 mitogen-activated protein (MAP) kinase inhibitors, including PH-797804, involves multi-step processes designed to construct the core pyridinone structure and introduce key substituents. nih.gov The general approach begins with the formation of a substituted pyridinone ring, followed by N-arylation to connect the pyridinone and the phenyl ring.

    A common synthetic route starts with readily available materials to build the 3-bromo-4-hydroxy-6-methyl-2-pyridinone core. This intermediate then undergoes an etherification step to introduce the (2,4-difluorobenzyl)oxy group at the C4 position. The crucial C-N bond formation between the pyridinone nitrogen and the substituted aryl ring (N,4-dimethyl-3-aminobenzamide) is typically achieved through a coupling reaction. This key step establishes the biaryl axis that is central to the molecule's unique stereochemical properties. The final product is obtained after purification, often as a racemic mixture of atropisomers that requires subsequent resolution. nih.gov

    Atropisomerism in PH-797804 Chemistry

    A defining characteristic of PH-797804 is the phenomenon of atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. researchgate.net In the case of PH-797804, this restricted rotation occurs around the C-N bond connecting the pyridinone ring and the N-phenyl ring. The steric hindrance is caused by the bulky substituents ortho to the bond axis: the carbonyl group and the 6-methyl group on the pyridinone ring, and the 6'-methyl group on the N-phenyl ring. nih.gov This steric clash prevents free rotation, leading to the existence of two stable, non-interconverting rotational isomers, or atropisomers. nih.gov

    Stereochemical Resolution and Identification of the Potent Atropisomer (aS)

    PH-797804 is derived from a racemic mixture, and the two atropisomers, designated (aS) and (aR), exhibit significantly different biological activities. nih.gov The separation of these isomers is accomplished using chiral chromatography, a technique that allows for the isolation of the individual stereoisomers. nih.gov

    Molecular modeling studies initially predicted that the two isomers would have different binding affinities for the p38α kinase enzyme. nih.gov Subsequent experimental validation through p38α kinase assays confirmed this prediction, revealing that one atropisomer is over 100-fold more potent than the other. nih.govaxonmedchem.comaxonmedchem.com The absolute stereochemistry of the more potent atropisomer was unequivocally determined to be the (aS) isomer through small-molecule X-ray diffraction analysis. nih.gov This more active isomer, also referred to as the (-)-atropisomer, is the compound known as PH-797804. axonmedchem.comaxonmedchem.com

    Isomer Relative Potency p38α IC50 p38β IC50
    (aS)-PH-797804>100-fold more potent26 nM102 nM
    (aR)-PH-797804Less potent>2600 nMNot Reported

    Data sourced from multiple references. nih.govmedchemexpress.comselleckchem.comtocris.com

    Structure-Activity Relationship (SAR) Studies of PH-797804 Derivatives

    Structure-activity relationship (SAR) studies have been instrumental in optimizing the N-aryl pyridinone scaffold for potent and selective p38 MAPK inhibition. nih.gov These studies involve the systematic modification of different parts of the molecule and evaluating the impact of these changes on biological activity.

    Impact of Structural Modifications on p38 MAPK Inhibitory Activity

    Systematic structural modifications of the initial lead compounds led to the identification of PH-797804 as a clinical candidate. nih.gov Key regions of the molecule where modifications have been explored include:

    The N-Aryl Ring: Substituents on this ring are crucial for potency and selectivity. The N,4-dimethylbenzamide moiety in PH-797804 was found to provide optimal interactions within the enzyme's binding site.

    The Pyridinone Core: Modifications to the substituents on the pyridinone ring can significantly affect activity. The 6-methyl group contributes to the steric hindrance necessary for stable atropisomerism. nih.gov

    The C4-Substituent: The (2,4-difluorobenzyl)oxy group at the C4 position of the pyridinone ring occupies a buried hydrophobic pocket in the p38α kinase. The fluorine atoms are critical for enhancing binding affinity. acs.org

    Replacing the pyridinone core with a pyridazinone ring, for example, resulted in a weaker interaction with the p38 enzyme and generally lower binding affinity. researchgate.net This highlights the importance of the pyridinone scaffold for potent inhibition.

    Rational Design Principles for Enhanced Potency and Selectivity

    The exceptional potency and selectivity of PH-797804 are not accidental but the result of rational design based on a deep understanding of its interaction with the p38α kinase. acs.org Structural bioinformatics has identified two key selectivity elements:

    Gatekeeper Residue Interaction: The Thr106 residue on the p38α kinase acts as a "gatekeeper" to a buried hydrophobic pocket. The 2,4-difluorophenyl group of PH-797804 fits snugly into this pocket, an interaction that is less favorable in many other kinases which have bulkier gatekeeper residues. acs.org

    Induced Peptide Flip: The pyridinone moiety of PH-797804 forms two critical hydrogen bonds with the backbone of the kinase hinge region. This optimal binding requires a 180° rotation of the Met109-Gly110 peptide bond in p38α. This "peptide flip" is facilitated by the conformational flexibility of the glycine (B1666218) residue (Gly110). Kinases that lack a glycine at this position cannot undergo this conformational change, which contributes significantly to the high selectivity of PH-797804. acs.org

    These specific molecular interactions explain why PH-797804 exhibits exceptionally high specificity for p38α MAPK over other kinases. tocris.comacs.org

    Deuteration Strategies and Applications for PH-797804-d5

    The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates represents a sophisticated approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. In the context of PH-797804, a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, the deuterated analogue, this compound, serves as a valuable tool in both preclinical and clinical research. This section will delve into the synthetic methodologies for preparing deuterated PH-797804 and explore the utility of such analogues in elucidating metabolic pathways and reaction mechanisms.

    Synthesis of Deuterated PH-797804 (e.g., this compound)

    The synthesis of deuterated compounds can be approached through two primary strategies: by employing deuterated starting materials in a multi-step synthesis or by direct hydrogen-deuterium (H-D) exchange on the final compound or a late-stage intermediate. The choice of strategy depends on the desired location of the deuterium atoms, the stability of the molecule under exchange conditions, and the availability of deuterated precursors.

    For a molecule with the complexity of PH-797804, a plausible synthetic route to this compound would likely involve the use of deuterated building blocks to ensure regioselective incorporation of the deuterium atoms. Given the structure of PH-797804, the five deuterium atoms are typically introduced on one of the methyl groups and the aromatic ring of the N,4-dimethylbenzamide moiety. A potential retrosynthetic analysis would disconnect the molecule into the deuterated N,4-dimethylbenzamide fragment and the pyridinone core.

    A generalized synthetic scheme could involve the following key steps:

    Preparation of Deuterated Precursors: The synthesis would commence with the preparation of deuterated starting materials. For instance, d3-methyl iodide (CD₃I) could be used to introduce a deuterated methyl group. Deuterated aromatic rings can be synthesized through various methods, including acid- or metal-catalyzed H-D exchange reactions on the corresponding non-deuterated aromatic compound.

    Assembly of the Deuterated Benzamide Moiety: The deuterated precursors would then be used to construct the N,4-dimethyl-d5-benzamide fragment. This could involve standard amide bond formation reactions.

    Coupling with the Pyridinone Core: The final step would involve the coupling of the deuterated benzamide portion with the pre-synthesized pyridinone core of PH-797804. This is typically achieved through a cross-coupling reaction, a common strategy in the synthesis of biaryl compounds.

    The following table outlines a hypothetical reaction sequence for the synthesis of a key deuterated intermediate.

    StepReactant 1Reactant 2Reagents and ConditionsProduct
    1Toluene-d8N-Bromosuccinimide (NBS)AIBN, CCl₄, reflux4-Bromotoluene-d7
    24-Bromotoluene-d7Copper(I) cyanideDMF, reflux4-Cyano-toluene-d7
    34-Cyano-toluene-d7H₂SO₄, H₂OHeat4-Methyl-d3-benzoic acid-d4
    44-Methyl-d3-benzoic acid-d4Thionyl chlorideReflux4-Methyl-d3-benzoyl chloride-d4
    54-Methyl-d3-benzoyl chloride-d4MethylamineBase, DCMN,4-Dimethyl-d5-benzamide

    It is crucial to control the reaction conditions at each step to maintain the isotopic purity of the final product. Characterization of the deuterated compound would be performed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the location and extent of deuterium incorporation.

    Utility of Deuterated Analogues in Mechanistic and Metabolic Research

    The substitution of hydrogen with deuterium can have a profound impact on the physicochemical properties of a molecule, primarily due to the difference in mass between the two isotopes. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of a C-D bond requires more energy and therefore proceeds at a slower rate than the cleavage of a C-H bond. This phenomenon is known as the kinetic isotope effect (KIE) and is a cornerstone of the utility of deuterated compounds in research. nih.govwikipedia.org

    Kinetic Isotope Effects:

    The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD), i.e., KIE = kH/kD. A KIE greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction. By strategically placing deuterium atoms at different positions in the PH-797804 molecule, researchers can probe the mechanism of its metabolic degradation. For example, if deuteration of a specific methyl group leads to a significant decrease in the rate of metabolism, it can be inferred that the oxidation of that methyl group is a key metabolic pathway.

    The study of KIEs can help elucidate reaction mechanisms and is occasionally exploited in drug development to improve unfavorable pharmacokinetics by protecting metabolically vulnerable C-H bonds. nih.govwikipedia.org

    ApplicationPrincipleSignificance for this compound
    Mechanistic Elucidation The rate of a reaction involving the cleavage of a C-H bond is often slower when hydrogen is replaced by deuterium (KIE > 1).By observing a KIE upon deuteration of specific positions in PH-797804, the rate-determining steps of its metabolic pathways can be identified.
    Metabolic Stability Deuteration at sites of metabolic oxidation can slow down the rate of drug metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile.This compound can be used to assess the impact of deuteration on the metabolic stability of the parent drug, providing insights for the design of next-generation inhibitors with enhanced properties.

    Analytical Tracing:

    Deuterated compounds, such as this compound, are invaluable as internal standards in quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector.

    This compound fulfills these criteria perfectly. Its retention time in chromatographic systems is nearly identical to that of PH-797804, ensuring that it experiences similar matrix effects and extraction efficiencies. However, its mass is 5 daltons higher than the non-deuterated compound, allowing for its distinct detection by a mass spectrometer. A validated UPLC-MS/MS method for the quantification of PH-797804 in rat plasma has been developed, highlighting the importance of precise analytical techniques in pharmacokinetic studies. nih.gov While this particular study used regorafenib as an internal standard, a deuterated analog like this compound would be a more ideal choice due to its closer structural and chemical similarity to the analyte.

    The use of a deuterated internal standard allows for the correction of any sample loss during sample preparation and any variations in instrument response, leading to highly accurate and precise quantification of the drug in biological matrices such as plasma, urine, and tissues. This is essential for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

    Pharmacological Characterization of Ph 797804 in Preclinical Models

    In Vitro Cellular Activity Profiles of PH-797804

    The in vitro activity of PH-797804 has been characterized across a range of cellular assays, confirming its potent and selective mechanism of action.

    PH-797804 effectively suppresses the production of key pro-inflammatory cytokines from various immune cells. In the human monocytic U937 cell line stimulated with lipopolysaccharide (LPS), PH-797804 potently inhibits the release of Tumor Necrosis Factor-alpha (TNF-α) with a half-maximal inhibitory concentration (IC50) of 5.9 nM. nih.govaxonmedchem.com This inhibitory activity extends to other important inflammatory mediators. In studies using human peripheral blood mononuclear cells (PBMCs) or whole blood, PH-797804 has been shown to inhibit the production of TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.com Specifically, in whole blood assays, PH-797804 inhibited cytokine production with an IC50 value of 85 nM. wikipedia.org Furthermore, in studies challenging healthy subjects with inhaled LPS, subsequent ex vivo analysis showed that PH-797804 significantly reduced levels of IL-6, Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-1 beta (MIP-1β) in sputum. nih.govnih.gov

    Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Production by PH-797804

    Cell SystemStimulusCytokine InhibitedIC50 ValueReference
    U937 MonocytesLPSTNF-α5.9 nM nih.govaxonmedchem.com
    Human Whole BloodLPSCytokines85 nM wikipedia.org
    Human MonocytesLPSTNF-α, IL-1βConcentration-dependent mdpi.com
    Sputum Supernatant (from human subjects)Inhaled LPSIL-6, MCP-1, MIP-1βSignificant Reduction nih.govnih.gov

    Consistent with its primary mechanism, PH-797804 directly modulates the activity of p38 MAP kinase within cells. In the human monocytic U937 cell line, it inhibited the activity of p38 kinase with an IC50 of 1.1 nM. nih.govaxonmedchem.com PH-797804 is an ATP-competitive inhibitor that demonstrates selectivity for p38 isoforms. axonmedchem.com It is a potent inhibitor of p38α (IC50 = 26 nM; Ki = 5.8 nM) and is four-fold more selective for p38α over p38β (Ki = 40 nM). nih.govaxonmedchem.com This potent enzymatic inhibition translates directly to its cellular effects on cytokine production. wikipedia.org

    PH-797804 exhibits a high degree of selectivity for the p38 MAPK pathway. Studies have shown that at concentrations up to 1 µM, PH-797804 has no inhibitory effect on the c-Jun N-terminal kinase (JNK) pathway, as measured by c-Jun phosphorylation, or the extracellular signal-regulated kinase (ERK) pathway. nih.govaxonmedchem.comselleckchem.com The p38 MAPK signaling pathway is known to regulate inflammatory gene expression through the activation of transcription factors, including Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.govnih.gov By inhibiting p38 kinase, PH-797804 can modulate the downstream activation of NF-κB, which is a critical step in the inflammatory cascade initiated by stimuli like LPS. nih.govnih.gov The inhibition of p38 prevents the subsequent signaling events that lead to the transcription of many pro-inflammatory genes controlled by NF-κB. nih.gov

    The inhibitory effects of PH-797804 extend to complex cellular processes implicated in inflammatory diseases like arthritis. One such process is osteoclastogenesis, the formation of osteoclasts, which are cells responsible for bone resorption. In primary rat bone marrow cells, PH-797804 was found to inhibit osteoclast formation induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) in a concentration-dependent manner, with an IC50 of 3 nM. nih.govaxonmedchem.commdpi.com This demonstrates that the compound can interfere with cellular differentiation processes that are critical to the pathology of bone erosion in inflammatory arthritis.

    The pharmacological activity of PH-797804 has been confirmed in a variety of cell-based assay systems beyond standard cytokine inhibition assays. Its efficacy in inhibiting p38 kinase activity has been established in cell-free enzymatic assays and in cellular phosphorylation assays using U937 monocytes. nih.govaxonmedchem.com Furthermore, its ability to suppress inflammatory mediators has been demonstrated in complex systems like human whole blood assays, which more closely mimic physiological conditions by accounting for protein binding. wikipedia.org The compound's potent inhibition of osteoclast differentiation was shown in primary bone marrow cell cultures. nih.govaxonmedchem.commdpi.com This consistent activity across multiple, diverse cell-based systems underscores the robust and translatable nature of its anti-inflammatory effects.

    In Vivo Efficacy in Animal Models of Inflammatory Diseases

    The in vitro potency of PH-797804 translates to significant efficacy in various preclinical animal models of inflammatory diseases. Oral administration of the compound has been shown to effectively inhibit acute inflammatory responses. In rats and cynomolgus monkeys challenged with a systemic administration of LPS, PH-797804 produced a dose-dependent inhibition of TNF-α. axonmedchem.commdpi.com

    The compound also demonstrates robust activity in chronic disease models. In a rat model of streptococcal cell wall (SCW)-induced arthritis and a mouse model of collagen-induced arthritis, treatment with PH-797804 significantly reduced joint inflammation and the associated bone loss. nih.govaxonmedchem.commdpi.com Dose-response analyses in these models established its potent in vivo activity. nih.govaxonmedchem.com

    Table 2: Efficacy of PH-797804 in Animal Models of Inflammation

    Animal ModelDisease TypeKey Efficacy OutcomeReference
    Rat (LPS Challenge)Acute InflammationDose-dependent inhibition of TNF-α axonmedchem.commdpi.com
    Cynomolgus Monkey (LPS Challenge)Acute InflammationDose-dependent inhibition of TNF-α axonmedchem.commdpi.com
    Rat (Streptococcal Cell Wall-Induced Arthritis)Chronic Inflammatory ArthritisReduction of joint inflammation and bone loss nih.govaxonmedchem.commdpi.com
    Mouse (Collagen-Induced Arthritis)Chronic Inflammatory ArthritisReduction of joint inflammation and bone loss nih.govaxonmedchem.commdpi.com

    Anti-Inflammatory Efficacy in Acute Inflammation Models (e.g., LPS-induced endotoxemia in rodents and non-human primates)

    PH-797804 has demonstrated significant anti-inflammatory effects in preclinical models of acute inflammation induced by lipopolysaccharide (LPS). In rats, treatment with PH-797804 resulted in a dose-dependent inhibition of LPS-induced production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), with a calculated ED₈₀ (the dose required to achieve 80% efficacy) of 0.3 mg/kg. nih.gov This highlights its potent activity in a rodent model of endotoxemia.

    Studies have also explored its effects in a human inhaled LPS challenge model, which serves as a proxy for acute airway inflammation. In this model, orally administered PH-797804 was capable of reducing airway neutrophil numbers and suppressing both pulmonary and systemic inflammatory biomarkers. nih.gov This suggests that the compound's anti-inflammatory activity translates from rodent models to human-relevant acute inflammatory responses.

    Table 1: Efficacy of PH-797804 in Acute LPS-Induced Inflammation Models
    Model SystemKey FindingEndpoint MeasuredEfficacy ValueSource
    LPS-Induced Endotoxemia in RatsDose-dependent inhibition of TNF-αTNF-α ProductionED₈₀ = 0.3 mg/kg nih.gov
    Human Inhaled LPS ChallengeSignificant reduction in airway inflammationSputum Neutrophil CountsSignificant Inhibition nih.gov
    Human Inhaled LPS ChallengeSuppression of inflammatory biomarkersPulmonary & Systemic CytokinesSignificant Inhibition nih.gov

    Therapeutic Effects in Chronic Inflammatory Disease Models (e.g., Collagen-Induced Arthritis in Mice, Streptococcal Cell Wall-Induced Arthritis in Rats)

    The therapeutic potential of PH-797804 has been evaluated in preclinical models of chronic inflammatory arthritis.

    Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats: This model features an acute inflammatory phase followed by a severe, chronic phase characterized by bone destruction, driven by cytokines like TNF-α and IL-1β. nih.gov PH-797804 was found to be highly effective in mitigating inflammation in this model. When administered daily, it produced a dose-dependent inhibition of paw swelling with a calculated ED₅₀ (the dose for 50% efficacy) of 0.186 mg/kg. nih.gov This demonstrates the compound's ability to suppress chronic, established inflammation and tissue damage in a relevant arthritis model.

    Collagen-Induced Arthritis (CIA) in Mice: While p38 MAPK inhibitors, in general, have been shown to be effective in murine CIA models, protecting joints from damage, specific preclinical data on the efficacy of PH-797804 in the mouse collagen-induced arthritis model were not identified in the reviewed literature. researchgate.net Clinical trials have, however, investigated PH-797804 in human rheumatoid arthritis. clinicaltrials.gov

    Table 2: Efficacy of PH-797804 in a Chronic Arthritis Model
    Model SystemKey FindingEndpoint MeasuredEfficacy ValueSource
    Streptococcal Cell Wall-Induced Arthritis in RatsDose-dependent attenuation of joint inflammationPaw SwellingED₅₀ = 0.186 mg/kg nih.gov

    Pharmacodynamic Biomarker Modulation in Preclinical Models (e.g., reduction of inflammatory cytokines, kinase activity)

    The anti-inflammatory efficacy of PH-797804 is directly linked to its mechanism of action as a p38 MAP kinase inhibitor, leading to the modulation of key pharmacodynamic biomarkers. As an ATP-competitive inhibitor of the p38α isoform, it blocks the signaling pathway responsible for the production of numerous inflammatory mediators. nih.gov

    In preclinical studies, PH-797804 demonstrated a robust ability to suppress inflammatory cytokines.

    Inhibition of Cytokines: In a human inhaled LPS challenge, oral PH-797804 significantly inhibited the increase of inflammatory mediators including Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-1beta (MIP-1β) in both sputum and plasma. nih.gov It also reduced C-reactive protein (CRP) levels in plasma. nih.gov In rat models of LPS-induced endotoxemia, it potently inhibited TNF-α production. nih.gov This broad suppression of key pro-inflammatory cytokines is a hallmark of its p38 MAPK inhibitory activity.

    Kinase Activity: The compound is a potent inhibitor of p38α kinase with an IC₅₀ (half-maximal inhibitory concentration) value from kinase assays confirming its high potency. selleckchem.com Its less active atropisomer, PH-797805, showed significantly lower efficacy in vivo, with an ED₈₀ greater than 10 mg/kg for inhibiting LPS-induced TNF-α, compared to 0.3 mg/kg for PH-797804. nih.gov This difference in vivo is attributed primarily to the difference in their in vitro kinase inhibitory activities, as both compounds share similar pharmacokinetic properties. nih.gov

    Table 3: Pharmacodynamic Biomarker Modulation by PH-797804
    Model/SystemBiomarkerEffectSource
    Human Inhaled LPS ChallengeSputum & Plasma IL-6, MCP-1, MIP-1βInhibited nih.gov
    Human Inhaled LPS ChallengePlasma CRPInhibited nih.gov
    LPS-Induced Endotoxemia (Rat)Plasma TNF-αInhibited nih.gov
    p38α Kinase AssayKinase ActivityPotent Inhibition (>100x more than aR isomer) selleckchem.com

    Comparative Preclinical Studies with Other p38 MAPK Inhibitors

    PH-797804 has been compared with other p38 MAPK inhibitors in preclinical and clinical challenge models, demonstrating a strong anti-inflammatory profile.

    In a human inhaled LPS challenge study, the effects of oral PH-797804 were compared to the inhaled p38 inhibitor PF-03715455. nih.gov Both compounds suppressed pulmonary and systemic inflammatory biomarkers, but greater effects were observed for PH-797804. nih.gov Specifically, PH-797804 showed a more significant and repeatable effect on reducing sputum neutrophils. nih.gov While both inhibited plasma levels of IL-6, MCP-1, and MIP-1β, PH-797804 consistently demonstrated greater effects. nih.gov

    Another p38 inhibitor, losmapimod (B1675150), failed to reduce sputum neutrophil counts in a 12-week study with COPD patients, a feat which PH-797804 accomplished in the acute LPS challenge model. nih.gov In a separate preclinical xenograft mouse model, both PH-797804 and losmapimod were effective, resulting in dose-dependent decreases in target mRNA levels. nih.gov

    Furthermore, in contrast to classical p38 inhibitors like PH-797804 (which inhibit p38α–MK2 and p38α–PRAK with similar potency), newer developmental compounds have been designed to selectively inhibit only the p38α–MK2 complex. researchgate.net

    Table 4: Comparative Efficacy of PH-797804 vs. Other p38 Inhibitors
    ComparatorModel SystemKey Comparative FindingSource
    PF-03715455Human Inhaled LPS ChallengePH-797804 showed greater effects on suppressing pulmonary and systemic inflammatory biomarkers. nih.gov
    LosmapimodHuman Inflammatory ModelsPH-797804 reduced sputum neutrophils in an LPS challenge, an effect not seen with Losmapimod in a COPD trial. nih.gov
    LosmapimodXenograft Mouse ModelBoth compounds showed dose-dependent efficacy in reducing target mRNA levels. nih.gov

    Advanced Research Applications and Methodologies Utilizing Ph 797804

    PH-797804 as a Chemical Biology Probe for p38 MAPK Pathway Elucidation

    A chemical biology probe is a small molecule used to study and manipulate biological systems. PH-797804 exemplifies such a tool due to its high potency and selectivity, which are crucial for accurately dissecting the roles of its target proteins. It acts as an ATP-competitive inhibitor of p38α and p38β, allowing researchers to block the kinase activity of these specific isoforms and observe the downstream consequences. medchemexpress.comnih.gov This specificity is highlighted by its significantly lower activity against other kinases, including other members of the MAPK family like JNK and ERK2, ensuring that observed effects can be confidently attributed to the inhibition of the p38 pathway. tocris.com

    The compound's utility as a probe is further enhanced by the existence of its two atropisomers, which are stereoisomers that are stable enough to be separated due to restricted rotation around a single bond. nih.gov The (-)-atropisomer, PH-797804, is over 100-fold more potent than its (+)-atropisomer. tocris.comnih.gov This pair provides an ideal experimental control; researchers can use the highly active isomer to probe p38 function and the much less active isomer to control for any potential off-target or non-specific effects of the chemical scaffold. Molecular modeling and X-ray diffraction studies have confirmed that the more potent (aS)-isomer, PH-797804, binds favorably within the p38α kinase active site, while the (aR)-isomer encounters significant steric hindrance. nih.gov

    Table 1: Inhibitory Activity of PH-797804 against p38 MAPK Isoforms

    Target KinaseMeasurementValue (nM)Reference
    p38αIC₅₀26 tocris.commedchemexpress.com
    p38αKᵢ5.8 medchemexpress.com
    p38βIC₅₀102 tocris.commedchemexpress.com
    p38βKᵢ40 medchemexpress.com

    IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

    By using PH-797804 to inhibit p38 activity in cell lines like the human monocytic U937 cell line, researchers can elucidate its role in inflammatory signaling. For instance, treatment with PH-797804 effectively blocks the production of the pro-inflammatory cytokine TNF-α induced by lipopolysaccharide (LPS) at nanomolar concentrations, directly linking p38 kinase activity to this specific inflammatory output. medchemexpress.com

    Application in Investigating Disease Pathogenesis Involving p38 MAPK

    The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation, making it integral to the pathogenesis of numerous diseases. tocris.com PH-797804 is extensively used in preclinical models to investigate these processes.

    Auto-immune Responses: Chronic inflammation is a hallmark of autoimmune diseases. Preclinical studies in animal models of arthritis have demonstrated the potent anti-inflammatory effects of PH-797804. tocris.com In rat models of streptococcal cell wall-induced arthritis and mouse models of collagen-induced arthritis, oral administration of the compound led to a significant reduction in joint inflammation and associated bone loss. medchemexpress.com These findings help establish the causal link between p38 MAPK activity and the progression of autoimmune arthritis. The study of such inhibitors is critical, as immune-related adverse events are a concern with some modern therapies like immune checkpoint inhibitors, highlighting the delicate balance of the immune system. nih.govnih.govplos.org

    Specific Tumor Entities in Preclinical Settings: The MAPK signaling pathway is a major focus of cancer research due to its role in regulating cell proliferation, differentiation, and survival. tocris.com While the role of p38 MAPK in cancer is complex and context-dependent, inhibitors like PH-797804 are valuable tools for investigation in various preclinical tumor models. mdpi.com These models, which include cell line-derived xenografts (CDXs) and more advanced patient-derived xenografts (PDXs), allow researchers to study how p38 inhibition affects tumor growth and the tumor microenvironment. mdpi.com For example, research into RAF inhibitors in tumor models with specific mutations (e.g., BRAF fusions or NF1-loss of function) demonstrates a common strategy: targeting key nodes in signaling pathways like the MAPK cascade to understand and treat specific cancer subtypes. nih.gov PH-797804 can be used in a similar fashion to explore the therapeutic potential of p38 inhibition in cancers where this pathway is dysregulated.

    Utilization in Compound Library Screening for Novel Biological Activities

    The development of PH-797804 originated from a high-throughput screening (HTS) lead, which was subsequently optimized through systematic structural modifications to yield a clinical candidate. nih.gov This history underscores the importance of compound libraries in drug discovery. Today, well-characterized and highly selective inhibitors like PH-797804 are themselves valuable components of curated compound screening libraries. medchemexpress.com

    These libraries, which may contain thousands of bioactive molecules, are used to screen for novel biological activities. nih.gov For instance, a research group might screen a library containing PH-797804 against a newly identified enzyme or cellular process to see if p38 inhibition has an effect. A positive "hit" would suggest a previously unknown link between the p38 MAPK pathway and the new biological question under investigation. This approach accelerates the pace of discovery by repurposing existing, well-understood chemical tools to explore new frontiers in biology.

    Integration into Systems Biology Approaches for Network Perturbation Analysis

    Systems biology aims to understand the larger picture of how biological components work together. Instead of studying one protein or gene at a time, it analyzes the entire network of interactions. Network perturbation analysis is a powerful systems biology technique used to infer how these networks are wired. nih.govbiorxiv.org

    In this context, a highly selective inhibitor like PH-797804 serves as a precise perturbation agent. The methodology involves:

    Treating a cellular system (e.g., a cancer cell line) with the inhibitor.

    Measuring the global response, typically by profiling the expression of thousands of genes (transcriptomics).

    Using computational algorithms to analyze how the inhibitor-induced "perturbation" of the p38 MAPK node ripples through the entire gene regulatory network. plos.org

    Methods such as ProTINA (Protein Target Inference by Network Analysis) use this approach to infer the targets of compounds and their mechanism of action from gene expression profiles. nih.gov By specifically blocking p38 with PH-797804, researchers can map its downstream influence, identify feedback loops, and understand how the network adapts to the loss of a key signaling hub. nih.govnih.gov This provides a much richer, system-level understanding than traditional, linear pathway diagrams. plos.org

    Role in Investigating Epigenetic and Transcriptional Regulation Mediated by p38 MAPK

    The p38 MAPK pathway exerts many of its effects by controlling which genes are turned on or off. It does this by phosphorylating and activating a variety of transcription factors, which are the proteins that bind to DNA and initiate transcription. PH-797804 is instrumental in studying this layer of regulation.

    By inhibiting p38 kinase activity, PH-797804 prevents the activation of downstream transcription factors. axonmedchem.com This, in turn, alters the transcriptional program of the cell. For example, its ability to block TNF-α production is a direct result of preventing the transcription of the TNF gene. medchemexpress.com Researchers can use PH-797804 to identify which specific genes are under the control of the p38 pathway in different cell types and under different conditions. Furthermore, since transcription is intimately linked to the epigenetic state of chromatin, inhibiting p38 can lead to changes in histone modifications and DNA accessibility at specific gene loci. PH-797804 allows scientists to investigate how p38-mediated signaling translates into changes in the epigenetic landscape, providing deeper insights into the mechanisms that govern cell fate and function. axonmedchem.com

    Future Directions and Outstanding Research Questions

    Exploration of Undiscovered p38 MAPK-Dependent Biological Processes

    While the role of p38 MAPK in inflammation is well-established, its involvement in a vast array of other cellular processes presents a fertile ground for future investigation. nih.govmdpi.com PH-797804, owing to its specificity, is an ideal tool for this exploration. medchemexpress.comselleckchem.com Key research questions remain regarding the nuanced functions of the p38 MAPK pathway beyond canonical inflammation.

    Future research should focus on:

    Isoform-Specific Functions: The biological roles of p38β, p38γ, and p38δ isoforms remain poorly understood compared to p38α. nih.gov Although PH-797804 is selective for p38α, it can be used in concert with genetic models (e.g., knockouts of other isoforms) to dissect the unique and overlapping functions of each family member. medchemexpress.commdpi.com

    Neurobiology and Neurodegeneration: The p38 MAPK pathway is implicated in synaptic plasticity, neuronal apoptosis, and neuroinflammation, all of which are critical in neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com Outstanding questions involve its precise role in regulating synaptic function and how its inhibition by compounds like PH-797804 might ameliorate cognitive deficits. mdpi.commdpi.com

    Oncogenesis and Tumor Microenvironment: The function of p38 MAPK in cancer is complex, exhibiting both tumor-suppressive and oncogenic activities depending on the context. nih.gov Future studies using PH-797804 could clarify its role in cancer cell invasion, proliferation, and the regulation of the tumor microenvironment, including angiogenesis and interactions with immune cells. nih.gov

    Metabolic and Cardiovascular Regulation: Emerging evidence links p38 MAPK to cardiovascular diseases and metabolic regulation. mdpi.comacs.org Research is needed to understand how inhibiting p38 signaling with PH-797804 could impact processes like cardiac hypertrophy, mitochondrial function, and inflammatory signaling in atherosclerosis. acs.orgfrontiersin.org

    Infectious Diseases: Studies have shown that inhibiting p38 MAPK can modulate the immune response to viral infections, such as SIV, by reducing pathological immune activation. plos.orgnatap.org Further investigation is warranted to explore this strategy in other chronic viral or bacterial infections.

    Potential Research Area Key Unanswered Question Relevance of PH-797804
    Neuroinflammation What is the precise role of p38α in microglia and astrocyte activation in chronic neurodegenerative diseases? mdpi.comA selective tool to inhibit neuronal p38α activation and study downstream effects on synaptic function and cell survival. nih.gov
    Cancer Biology How does p38 MAPK signaling regulate the crosstalk between cancer cells and the surrounding tumor microenvironment? nih.govCan be used to probe the pathway's role in tumor-associated inflammation, angiogenesis, and metastasis. nih.gov
    Cardiovascular Disease What are the specific downstream targets of p38 MAPK that contribute to cardiac remodeling and heart failure? acs.orgA probe to investigate the phosphoproteome changes and cellular pathways affected by p38 inhibition in cardiac stress models. acs.org
    Synaptic Plasticity How does p38 MAPK contribute to the molecular mechanisms of long-term potentiation (LTP) and long-term depression (LTD)? mdpi.comA specific inhibitor to dissect its role in learning and memory formation at the synaptic level. mdpi.com

    Development of Advanced In Vitro and In Vivo Models for PH-797804 Research

    To probe the complex biological questions outlined above, research must move beyond traditional cell culture and animal models. The development of more sophisticated and clinically relevant models is crucial for advancing our understanding of PH-797804's effects.

    Future model development should include:

    Three-Dimensional (3D) Organoids: Patient-derived organoids for cancer, gut, or lung research can provide a more accurate model of human tissue architecture and response to p38 inhibition compared to 2D cell lines.

    Humanized Mouse Models: For immunology and infectious disease research, mice reconstituted with a human immune system can offer more translatable insights into how PH-797804 affects human immune cells during a disease process, such as HIV. plos.org

    Microphysiological Systems (e.g., "Organs-on-a-Chip"): These systems can model complex multi-cell-type interactions, such as the neurovascular unit or the tumor microenvironment, allowing for the study of PH-797804's effects in a dynamic, human-relevant context. nih.gov

    Complex Disease-Specific Animal Models: While rat and monkey models of inflammation have been used, future work should employ models that more closely mimic chronic human diseases, such as guinea pig models for heart failure or transgenic mouse models for Alzheimer's disease. nih.govacs.org

    Strategies for Enhancing Target Specificity and Off-Target Avoidance in Future Inhibitors

    Although PH-797804 is highly selective, the clinical failure of many p38 inhibitors underscores the critical importance of maximizing on-target efficacy while minimizing off-target effects. wikipedia.orgnih.govnih.gov Future research should focus on designing next-generation inhibitors with even greater precision.

    Key strategies include:

    Structure-Guided and Computational Design: Leveraging crystal structures of p38 isoforms and advanced computational modeling to design inhibitors that exploit subtle differences in the ATP-binding pocket or other allosteric sites. acs.orgresearchgate.net The discovery of PH-797804 as a stable, highly potent atropisomer highlights how stereochemistry can be exploited for specificity. nih.gov

    Targeting Different Kinase States: Developing inhibitors that bind to inactive conformations of p38 MAPK, which may offer a higher degree of selectivity over other kinases that share a similar active site structure. mdpi.com

    Non-ATP Competitive Inhibition: Exploring alternative binding sites to develop non-ATP-competitive inhibitors, which could lead to novel mechanisms of action and improved selectivity profiles. nih.gov

    Isoform-Selective Inhibitors: A significant challenge is to develop inhibitors that can distinguish between the four p38 isoforms (α, β, γ, δ). Such compounds would be invaluable research tools and potentially safer therapeutics by targeting only the disease-relevant isoform. nih.govmdpi.com

    Inhibitor Design Strategy Objective Potential Advantage
    Fragment-Based Lead Generation Identify small molecular fragments that bind to specific pockets of the target kinase. acs.orgBuilds potency and selectivity incrementally, leading to novel chemical scaffolds.
    Allosteric Inhibition Target sites on the kinase distant from the highly conserved ATP-binding pocket.Higher potential for isoform specificity and a different pharmacological profile.
    Covalent Inhibition Design inhibitors that form a permanent covalent bond with a non-catalytic cysteine residue near the active site.Can provide prolonged target engagement and high potency.
    Atropisomeric Scaffolds Exploit restricted bond rotation to create stable, stereochemically distinct isomers with different binding affinities. nih.govCan dramatically improve potency and selectivity, as seen with PH-797804. nih.gov

    Investigation of Potential Synergistic Effects of PH-797804 with Other Research Compounds

    The complexity of diseases like cancer and neuroinflammatory disorders suggests that combination therapies will be more effective than monotherapies. A critical future direction is to identify compounds that act synergistically with PH-797804.

    Promising areas for combination studies include:

    Infectious Diseases: Combining PH-797804 with standard-of-care treatments, such as the demonstrated synergy with antiretroviral therapy (ART) in SIV infection to better control immune activation and preserve CD4+ T-cells. plos.orgnatap.org

    Oncology: Investigating PH-797804 alongside conventional chemotherapies (e.g., taxanes, platinum agents), targeted therapies (e.g., other kinase inhibitors), or immune checkpoint inhibitors to overcome drug resistance and enhance anti-tumor activity. news-medical.net

    Neurodegenerative Diseases: Exploring combinations with drugs that target other pathological mechanisms in Alzheimer's, such as amyloid-beta aggregation, tau hyperphosphorylation, or cholinergic deficits (e.g., Donepezil). nih.govnih.gov

    Inflammatory Diseases: In conditions like rheumatoid arthritis, combining p38 inhibition with agents that block different inflammatory pathways (e.g., JAK inhibitors or TNFα blockers) could provide a more comprehensive and durable response. mdpi.com

    Novel Methodological Approaches for Studying PH-797804's Pharmacological Profile

    To gain a deeper and more dynamic understanding of how PH-797804 modulates cellular signaling, researchers must adopt cutting-edge methodological approaches that go beyond traditional biochemical assays.

    Future studies should incorporate:

    Phosphoproteomics: Using mass spectrometry-based phosphoproteomics to obtain a global, unbiased view of the signaling networks modulated by PH-797804, identifying both expected and unexpected changes in protein phosphorylation. acs.org

    Chemical Proteomics and Activity-Based Probes: Employing these techniques to definitively identify the direct binding targets of PH-797804 and its future analogues within the complex cellular proteome, confirming on-target engagement and revealing potential off-targets.

    High-Content and Single-Cell Imaging: Using advanced microscopy to visualize the effects of PH-797804 on signaling pathways, protein localization, and cell morphology at the single-cell level in real-time.

    Single-Cell RNA Sequencing (scRNA-seq): Analyzing gene expression changes in individual cells within a heterogeneous tissue to understand how PH-797804 differentially affects various cell types (e.g., neurons vs. glia, or cancer cells vs. immune cells). nih.gov

    Kinome Profiling Arrays: Utilizing platforms like kinase activity microarrays to rapidly profile the selectivity of new inhibitors against a broad panel of kinases, ensuring a comprehensive understanding of their specificity. news-medical.net

    Q & A

    Q. How should researchers design initial experiments to determine PH-797804-d5’s pharmacokinetic properties?

    Begin with in vitro assays (e.g., solubility, plasma protein binding) and progress to in vivo models (rodents) to assess absorption, distribution, metabolism, and excretion (ADME). Use standardized protocols with control groups and replicate measurements to minimize variability. Analytical methods like HPLC or LC-MS/MS are critical for quantifying compound concentrations . For reproducibility, document all parameters (e.g., pH, temperature) and adhere to guidelines for data presentation, such as separating raw and processed data in appendices .

    Q. What frameworks are recommended for formulating a hypothesis about this compound’s mechanism of action?

    Apply the PICOT framework:

    • P opulation: Target cells or enzymes (e.g., kinase inhibition).
    • I ntervention: Dose ranges or exposure times.
    • C omparison: Existing inhibitors or placebo.
    • O utcome: Efficacy metrics (IC50, binding affinity).
    • T imeframe: Acute vs. chronic effects. Complement this with the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure alignment with gaps in existing literature .

    Q. How can researchers ensure methodological rigor in synthesizing this compound for reproducibility?

    Provide detailed synthetic protocols, including reaction conditions (temperature, catalysts), purification methods (column chromatography), and characterization data (NMR, HRMS). For known compounds, cite prior literature; for novel derivatives, include purity assays (HPLC ≥95%) and spectral validation .

    Advanced Research Questions

    Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

    Conduct cross-validation using multiple computational models (e.g., molecular docking vs. MD simulations) and correlate results with in vitro assays (SPR, ITC). Adjust force field parameters or solvent models to better reflect experimental conditions. Statistical tools like Bland-Altman plots can quantify discrepancies .

    Q. How should meta-analyses address variability in this compound’s efficacy across heterogeneous studies?

    Use random-effects models to account for between-study variance. Stratify data by variables such as dosage, model systems, or assay types. Address publication bias via funnel plots and sensitivity analyses. Ensure transparency by adhering to PRISMA guidelines for systematic reviews .

    Q. What experimental designs optimize the detection of this compound’s off-target effects in complex biological systems?

    Employ high-throughput proteomics (e.g., affinity pulldown-MS) or CRISPR-Cas9 screens to identify unintended interactions. Validate hits using orthogonal methods (e.g., siRNA knockdown). Dose-response curves and toxicity profiling (LD50, organ histopathology) further contextualize findings .

    Data Analysis and Presentation

    Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?

    Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Compare groups via ANOVA with post-hoc tests (Tukey’s HSD). Report confidence intervals and effect sizes to enhance interpretability. Address outliers using Grubbs’ test or robust statistical models .

    Ethical and Reproducibility Considerations

    Q. How should researchers address ethical compliance in this compound’s preclinical trials?

    Obtain institutional approvals (IACUC, IRB) for animal/human tissue studies. For in vivo work, follow ARRIVE guidelines for reporting animal experiments, including sample size justification and humane endpoints .

    Q. What steps ensure reproducibility in this compound’s synthetic protocols?

    Publish detailed step-by-step procedures, including troubleshooting notes (e.g., failed catalysts, optimal reaction times). Share spectra and raw data in open-access repositories. For complex syntheses, provide video protocols or supplementary crystallographic data .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.